VEGFR-2-IN-5 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

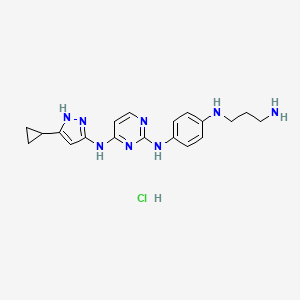

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8.ClH/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13;/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVZDBUFYZLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to VEGFR-2-IN-5 Hydrochloride: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor growth and metastasis makes it a critical target in oncology drug development. This technical guide provides a comprehensive overview of VEGFR-2-IN-5 hydrochloride, a small molecule inhibitor of VEGFR-2. This document details its chemical structure, and physical properties, and delves into its mechanism of action through the VEGFR-2 signaling pathway. Furthermore, it outlines a representative experimental protocol for assessing its inhibitory activity.

Chemical Structure and Properties

This compound is a pyrazole derivative. Its chemical and physical properties are summarized in the table below. The provided SMILES string can be used with chemical drawing software to visualize the 2D structure of the parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-(2-aminoethylamino)phenyl)-5-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrazin-2-amine hydrochloride | |

| Molecular Formula | C₁₉H₂₅ClN₈ | [1][2] |

| Molecular Weight | 400.91 g/mol | [1][2] |

| CAS Number | 2700435-52-3 | [1] |

| Appearance | Solid | [1] |

| Color | Off-white to light yellow | [1] |

| SMILES | NCCCNC1=CC=C(NC2=NC=CC(NC3=NNC(C4CC4)=C3)=N2)C=C1.[H]Cl | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 230 mg/mL (573.69 mM) | [1] |

| Water | 100 mg/mL (249.43 mM) | [1] |

Biological Activity

Table 3: IC₅₀ Values of Selected VEGFR-2 Inhibitors

| Compound | VEGFR-2 IC₅₀ | Reference |

| hCA/VEGFR-2-IN-5 | 0.38 μM | |

| Sorafenib | 0.08 μM | |

| Sunitinib | - | |

| Axitinib | 0.2 nM | |

| Vatalanib | 37 nM |

VEGFR-2 Signaling Pathway and Mechanism of Inhibition

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, survival, migration, and permeability – all key processes in angiogenesis. This compound, as a kinase inhibitor, is presumed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.

The diagram below illustrates the major signaling pathways downstream of VEGFR-2 activation, which are inhibited by compounds like this compound.

Caption: VEGFR-2 signaling pathways and point of inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent WO2013055780A1. While the full, detailed protocol from the patent is not publicly available, the general synthesis of similar pyrazole-containing kinase inhibitors often involves the condensation of a hydrazine with a β-dicarbonyl compound to form the pyrazole core, followed by subsequent functionalization and salt formation. A more specific protocol would require access to the aforementioned patent.

VEGFR-2 Kinase Assay (Representative Protocol)

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against VEGFR-2. This protocol is based on a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the kinase reaction buffer.

-

Prepare the ATP and substrate solutions in the kinase reaction buffer.

-

Dilute the VEGFR-2 kinase in kinase reaction buffer.

-

-

Assay Plate Setup:

-

Add the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.

-

Add the VEGFR-2 kinase to all wells except the "no enzyme" control.

-

Add the kinase substrate to all wells.

-

-

Initiate Kinase Reaction:

-

Add the ATP solution to all wells to start the reaction.

-

Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" control wells).

-

Normalize the data to the "no inhibitor" control.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The workflow for this assay is depicted in the following diagram:

Caption: A typical workflow for a VEGFR-2 in vitro kinase assay.

Conclusion

This compound is a small molecule inhibitor targeting a key regulator of angiogenesis. Its chemical and physical properties make it amenable to in vitro and potentially in vivo studies. The provided information on its mechanism of action and a representative experimental protocol serves as a valuable resource for researchers in the field of cancer drug discovery and development. Further investigation into the specifics of its synthesis and a comprehensive evaluation of its biological activity, including in vivo efficacy, are warranted to fully elucidate its therapeutic potential.

References

VEGFR-2-IN-5 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anti-cancer therapeutics. Inhibition of the VEGFR-2 signaling cascade can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels that supply nutrients to the tumor. This technical guide provides a comprehensive overview of VEGFR-2-IN-5 hydrochloride, a potent and selective inhibitor of VEGFR-2. This document details its physicochemical properties, mechanism of action, the intricate VEGFR-2 signaling pathway, and relevant experimental protocols for its evaluation. All quantitative data is presented in clear, structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction to this compound

This compound is a small molecule inhibitor of VEGFR-2. Its development as a targeted therapeutic agent stems from the critical role of VEGFR-2 in pathological angiogenesis, a hallmark of cancer. By selectively binding to and inhibiting the kinase activity of VEGFR-2, this compound disrupts the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 2700435-52-3 | [1] |

| Molecular Formula | C₁₉H₂₅ClN₈ | [2][3] |

| Molecular Weight | 400.91 g/mol | [2][3] |

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events crucial for angiogenesis. Understanding this pathway is essential to appreciate the mechanism of action of inhibitors like this compound.

Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways. The principal signaling cascades activated by VEGFR-2 include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is a major driver of endothelial cell proliferation.

-

The PI3K/Akt Pathway: This cascade is critical for endothelial cell survival and migration.

-

The FAK/paxillin Pathway: This pathway is involved in the regulation of cell adhesion and migration.

The diagram below illustrates a simplified overview of the VEGFR-2 signaling cascade.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By occupying the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby blocking the initiation of downstream signaling cascades. This targeted inhibition ultimately leads to the suppression of angiogenesis. While specific quantitative data for this compound is primarily detailed within patent literature, the compound is characterized as a potent inhibitor of VEGFR-2.

Experimental Protocols

The following sections outline standardized experimental protocols that are commonly employed to evaluate the efficacy of VEGFR-2 inhibitors like this compound.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

Objective: To determine the IC₅₀ value of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (as a control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.

Objective: To determine the anti-proliferative activity of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

VEGF-A

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF-A to induce proliferation. Include a non-stimulated control.

-

Incubate for 48-72 hours.

-

Add a cell proliferation reagent and measure the absorbance or luminescence according to the manufacturer's protocol.

-

Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Conclusion

This compound is a valuable research tool for studying the intricacies of VEGFR-2 signaling and its role in angiogenesis. Its targeted mechanism of action makes it a compound of interest for the development of anti-cancer therapies. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this and other VEGFR-2 inhibitors. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

VEGFR-2-IN-5 hydrochloride solubility in DMSO and water

An In-depth Technical Guide to the Solubility of VEGFR-2-IN-5 Hydrochloride

This technical guide provides comprehensive information on the solubility of this compound in dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological context of the VEGFR-2 signaling pathway.

This compound: An Overview

This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and in pathological conditions such as cancer.[4] By inhibiting VEGFR-2, this compound can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.[5][6] The hydrochloride salt form of VEGFR-2-IN-5 is often used in research due to its enhanced water solubility and stability compared to the free base form.[7]

Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability.[8] The following table summarizes the reported solubility of this compound in DMSO and water. It is important to note that methods such as ultrasonication can be used to enhance dissolution.[1][9]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 46 mg/mL | 126.22 mM | Hygroscopic DMSO can impact solubility; using a new vial is recommended.[7] |

| 200 mg/mL | Ultrasonic assistance.[9] | ||

| 230 mg/mL | 573.69 mM | Ultrasonic assistance.[1] | |

| Water | 100 mg/mL | Ultrasonic assistance.[9] | |

| 100 mg/mL | 249.43 mM | Ultrasonic assistance.[1] |

Molecular Weight of this compound: 400.91 g/mol [9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for in vitro and in vivo studies. The two primary methods for measuring solubility are thermodynamic and kinetic assays.[8][10]

Thermodynamic Solubility (Equilibrium Method)

This method, often referred to as the "shake-flask" method, measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[10][11] It is considered the gold standard for solubility measurement.

Protocol:

-

Compound Dispensing: Add an excess amount of solid this compound to a known volume of the solvent (e.g., DMSO or water) in a vial. The excess solid is crucial to ensure that a saturated solution is formed.[10]

-

Equilibration: Seal the vial and agitate it at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator is used for this purpose.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not bind the compound.

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.[12]

-

Data Reporting: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mM).

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in DMSO.[8] This high-throughput method is often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer or water in a multi-well plate. This creates a rapid change in solvent composition, which can lead to precipitation if the compound's solubility limit is exceeded.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various methods, such as nephelometry (light scattering), UV-Vis spectroscopy, or by analyzing the concentration of the compound remaining in solution after filtration.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[13] The binding of its ligand, primarily Vascular Endothelial Growth Factor A (VEGF-A), initiates a cascade of intracellular signaling events.[14][15]

Upon activation by VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[16][17] This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway , which is crucial for promoting endothelial cell proliferation.[5][17]

-

The PI3K/Akt pathway , which is a key regulator of endothelial cell survival and has anti-apoptotic functions.[17][18]

-

The FAK (Focal Adhesion Kinase) pathway , which is involved in regulating endothelial cell migration, an essential step in angiogenesis.[5][18]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.

This workflow provides a systematic approach to ensure reproducible and accurate solubility measurements, which are fundamental for the progression of drug discovery and development projects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. lifechemicals.com [lifechemicals.com]

- 13. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

In-Depth Technical Guide: The Mechanism of Action of VEGFR-2-IN-5 Hydrochloride's Archetype, SU5408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, SU5408. Due to the lack of specific public data for a compound named "VEGFR-2-IN-5 hydrochloride," this document will focus on the well-characterized and selective VEGFR-2 inhibitor, SU5408, as a surrogate to illustrate the core principles of VEGFR-2 inhibition.

Core Mechanism of Action

SU5408 is a potent and cell-permeable small molecule inhibitor that selectively targets the intracellular tyrosine kinase domain of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR). The binding of the vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.

SU5408 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This abrogation of autophosphorylation effectively blocks the activation of the receptor and the subsequent downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and differentiation, which are all critical steps in angiogenesis.

Quantitative Data Summary

The inhibitory activity of SU5408 has been quantified in various in vitro assays. The following tables summarize the key quantitative data for its activity against VEGFR-2 and its effects on endothelial cells.

| Target | Assay Type | IC50 | Reference |

| VEGFR-2 | Kinase Inhibition Assay | 70 nM | [1][2] |

Table 1: Kinase Inhibitory Activity of SU5408

| Cell Line | Assay Type | Effect | Concentration | Reference |

| HUVEC | Proliferation Assay | Inhibition | IC50 in the low µM range | [3] |

| HUVEC | Tube Formation Assay | Inhibition | Dose-dependent | [4] |

Table 2: Cellular Activity of SU5408

Signaling Pathways

The inhibition of VEGFR-2 by SU5408 leads to the downregulation of multiple downstream signaling pathways that are essential for the angiogenic process. The primary pathways affected include:

-

Phospholipase C-γ (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. This pathway is involved in endothelial cell proliferation and migration.

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase that promotes endothelial cell survival and proliferation.

-

ERK1/2 (MAPK) Pathway: The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and migration in endothelial cells.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by SU5408.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Properties of VEGFR-2-IN-5 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a detailed technical guide on the presumed mechanism by which this compound inhibits angiogenesis. Due to the proprietary nature of this compound, detailed experimental data and protocols are primarily held within patent literature and are not extensively available in the public domain. This guide, therefore, synthesizes general knowledge of VEGFR-2 inhibition and angiogenesis assays to present a scientifically grounded framework for understanding the action of this compound. All information regarding the specific activity of this compound is attributed to its originating patent, WO2013055780A1.

Introduction to Angiogenesis and the Role of VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] In the context of oncology, tumors induce angiogenesis to secure a dedicated blood supply, which provides essential nutrients and oxygen, facilitating tumor growth, invasion, and metastasis.[2]

The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors are central regulators of angiogenesis.[2] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its primary ligand, VEGF-A.[3] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all essential steps in the angiogenic process.[3]

Mechanism of Action of this compound

This compound is classified as a VEGFR-2 inhibitor.[4][5][6] Based on the established mechanism of action for the vast majority of small molecule VEGFR-2 inhibitors, it is presumed that this compound functions as an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket within the catalytic domain of the VEGFR-2 kinase. By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor, even in the presence of VEGF-A. This inhibition of phosphorylation is the critical step that halts the downstream signaling cascades responsible for promoting angiogenesis.

Signaling Pathway Inhibition

The inhibition of VEGFR-2 autophosphorylation by this compound would lead to the abrogation of multiple downstream signaling pathways.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not publicly available in peer-reviewed literature. The primary source of this information is patent WO2013055780A1.[4][5][6] For comparative purposes, the table below presents typical IC50 values for other well-characterized VEGFR-2 inhibitors.

| Compound | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |

| This compound | VEGFR-2 | Data not publicly available | Data not publicly available | WO2013055780A1 |

| Sorafenib | VEGFR-2 | 90 | - | [7] |

| Sunitinib | VEGFR-2 | 9 | - | [7] |

| Axitinib | VEGFR-2 | 0.2 | - | [8] |

| Lenvatinib | VEGFR-2 | 4 | - | [7] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are contained within patent WO2013055780A1. However, standard assays are typically employed to characterize the anti-angiogenic activity of VEGFR-2 inhibitors. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To determine the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (containing MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A solution of this compound at various concentrations is pre-incubated with the recombinant VEGFR-2 kinase domain in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Endothelial Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of endothelial cells, which is a fundamental process in angiogenesis.

Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial growth medium.

-

Procedure: a. HUVECs are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with a low-serum medium containing VEGF-A to stimulate proliferation, along with varying concentrations of this compound. c. Cells are incubated for a period of 48-72 hours. d. Cell proliferation is quantified using a colorimetric assay (e.g., MTT or WST-1) or by cell counting.

-

Data Analysis: The absorbance or cell number is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the ability of the inhibitor to block the migration of endothelial cells towards a chemoattractant.

Objective: To assess the inhibitory effect of this compound on VEGF-A-induced HUVEC migration.

Methodology:

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores).

-

Procedure: a. The lower chamber of the Transwell plate is filled with a low-serum medium containing VEGF-A. b. HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber (the Transwell insert). c. The plate is incubated for several hours to allow cell migration through the porous membrane. d. Non-migrated cells on the upper surface of the membrane are removed. e. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells is quantified and compared between treated and untreated groups.

Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.

Objective: To determine the ability of this compound to inhibit the formation of tube-like structures by HUVECs.

Methodology:

-

Substrate: A basement membrane extract (e.g., Matrigel) is used to coat the wells of a 96-well plate.

-

Procedure: a. HUVECs are treated with various concentrations of this compound. b. The treated cells are then seeded onto the solidified basement membrane extract. c. The plate is incubated for 6-18 hours to allow for the formation of tube-like networks. d. The formation of these structures is observed and photographed using a microscope.

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound, as a designated VEGFR-2 inhibitor, is poised to function by competitively binding to the ATP pocket of the VEGFR-2 kinase domain. This action is expected to block receptor autophosphorylation and abrogate downstream signaling pathways that are crucial for angiogenesis. While specific experimental data for this compound remains within the confines of its originating patent, the established methodologies for characterizing anti-angiogenic agents provide a robust framework for its evaluation. Further public disclosure of data from in vitro and in vivo studies will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2012062783A1 - Pyrazole aminopyrimidine derivatives as lrrk2 modulators - Google Patents [patents.google.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

The Quest for Precision: A Technical Guide to the Discovery and Synthesis of Novel VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands as a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel small-molecule VEGFR-2 inhibitors, offering a roadmap for researchers in the field.

The VEGFR-2 Signaling Axis: A Prime Target for Intervention

VEGFR-2, a receptor tyrosine kinase, is primarily activated by Vascular Endothelial Growth Factor-A (VEGF-A). This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, crucial for cell survival.[1][2][3] The intricate nature of this signaling network provides multiple avenues for therapeutic intervention.

References

An In-Depth Technical Guide to the VEGFR-2 Signaling Pathway in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway in endothelial cells, a critical regulator of angiogenesis. The content herein is intended to serve as a technical resource, offering detailed molecular mechanisms, quantitative data, and established experimental protocols to aid in research and therapeutic development.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase (RTK) that plays a pivotal role in vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2][3] Predominantly expressed on the surface of vascular endothelial cells, VEGFR-2 is the primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] The interaction between VEGF-A and VEGFR-2 initiates a cascade of intracellular signaling events that orchestrate endothelial cell proliferation, migration, survival, and permeability, which are all essential processes for the formation and maintenance of blood vessels.[1][2][3][6] Dysregulation of the VEGFR-2 signaling pathway is implicated in numerous pathologies, including cancer, diabetic retinopathy, and cardiovascular diseases, making it a prominent target for therapeutic intervention.[3][4]

The Molecular Mechanism of VEGFR-2 Activation

The activation of VEGFR-2 is a multi-step process initiated by the binding of its ligand, primarily VEGF-A. This process can be broken down into the following key events:

-

Ligand Binding: The process begins when a dimeric VEGF-A molecule binds to the extracellular immunoglobulin (Ig)-like domains 2 and 3 of two separate VEGFR-2 monomers on the endothelial cell surface.[1][2] Co-receptors, such as Neuropilins (NRP1 and NRP2), can enhance the binding affinity of certain VEGF-A isoforms to VEGFR-2.

-

Receptor Dimerization: Ligand binding induces a conformational change in the VEGFR-2 monomers, promoting their dimerization.[1][2][3] This dimerization is a prerequisite for the activation of the intracellular kinase domains.

-

Trans-Autophosphorylation: The close proximity of the intracellular tyrosine kinase domains within the dimer allows for trans-autophosphorylation, where each monomer phosphorylates specific tyrosine residues on the activation loop of the other monomer.[1][2] Key among these are tyrosines Y1054 and Y1059, the phosphorylation of which is crucial for the full activation of the receptor's kinase activity.[1][7]

-

Recruitment of Signaling Proteins: The phosphorylated tyrosine residues on the intracellular domain of VEGFR-2 serve as docking sites for a variety of downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[4] This recruitment initiates multiple downstream signaling cascades.

Core Downstream Signaling Pathways

Activated VEGFR-2 initiates several key downstream signaling pathways that collectively regulate endothelial cell function:

-

PLCγ-PKC-MAPK Pathway (Proliferation): Phosphorylation of Y1175 on VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ).[4][8] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.[5]

-

PI3K/Akt Pathway (Survival and Permeability): The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated Y1175, leading to the activation of the PI3K catalytic subunit.[9] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (Protein Kinase B). Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins and enhances vascular permeability through the activation of endothelial nitric oxide synthase (eNOS).[5] Phosphorylation of Y951 also contributes to Akt activation.[8]

-

FAK/p38 MAPK Pathway (Migration): VEGFR-2 activation leads to the phosphorylation and activation of Focal Adhesion Kinase (FAK).[3] FAK, in conjunction with Src family kinases, regulates the assembly and turnover of focal adhesions, which are crucial for cell migration.[3] The phosphorylation of Y1214 on VEGFR-2 activates the p38 MAPK pathway, which is also involved in cytoskeletal rearrangements and endothelial cell migration.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the VEGFR-2 signaling pathway.

Table 1: Binding Affinities (Kd) of VEGF-A to VEGFR-2

| Ligand (VEGF-A Isoform) | Receptor Form | Kd | Method | Reference |

| VEGF-A165 | Monomeric VEGFR-2 | 10 nM | FRET | [10] |

| VEGF-A165 | Dimeric VEGFR-2 | 230 pM | FRET | [10] |

| VEGF-A165 | VEGFR-2 Fc Chimera | 196 ± 4 pM | SPR | [11] |

| VEGF-A165a | VEGFR-2 | ~0.15 nM | Radioligand Binding | [12] |

| VEGF-A145a | VEGFR-2 | 1.02-1.82 nM | Radioligand Binding | [12] |

| VEGF-A189a | VEGFR-2 | 1.02-1.82 nM | Radioligand Binding | [12] |

Table 2: Key Tyrosine Phosphorylation Sites of VEGFR-2 and Their Downstream Effectors

| Phosphorylation Site | Downstream Effector(s) | Cellular Response | Reference(s) |

| Y801 | PKC, PI3K/Akt | Permeability, Proliferation | [2] |

| Y951 | TSAd, Src, PI3K/Akt | Survival, Permeability, Migration | [2][8] |

| Y1054 / Y1059 | (Activation Loop) | Enhances Kinase Activity | [1][2][7] |

| Y1175 | PLCγ, PI3K (p85), Shb, SCK | Proliferation, Migration, Permeability, Survival | [2][4][8] |

| Y1214 | NCK, p38 MAPK | Migration | [2][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the VEGFR-2 signaling pathway.

Immunoprecipitation of VEGFR-2 and Western Blotting for Phosphorylation

This protocol describes the immunoprecipitation of VEGFR-2 from endothelial cell lysates followed by Western blotting to detect its phosphorylation status.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human VEGF-A165

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-VEGFR-2 antibody for immunoprecipitation (e.g., Rabbit mAb #9698, Cell Signaling Technology)[13]

-

Protein A/G agarose beads

-

Anti-phospho-VEGFR-2 (e.g., pY1175, Rabbit mAb #2478, Cell Signaling Technology) primary antibody[9]

-

Anti-VEGFR-2 antibody for Western blotting (e.g., Rabbit mAb #9698, Cell Signaling Technology)[13]

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

ECL Western blotting detection reagents

Protocol:

-

Cell Culture and Stimulation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation. Treat cells with VEGF-A165 (e.g., 50 ng/mL) for 5-15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with the anti-VEGFR-2 immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Collect the beads by centrifugation and wash them three times with ice-cold lysis buffer.

-

-

Western Blotting:

-

Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-VEGFR-2 (pY1175) primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL detection reagent.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-total VEGFR-2 antibody.

-

VEGFR-2 Kinase Assay

This protocol outlines a method for measuring the kinase activity of recombinant VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 Kinase (e.g., from a kit like BPS Bioscience #40325)[14]

-

Kinase Assay Buffer

-

ATP

-

VEGFR-2 Substrate (e.g., a biotinylated peptide)

-

Kinase-Glo™ MAX Assay (Promega) or similar ATP detection reagent

-

White 96-well plate

Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Buffer. Prepare a master mix containing the kinase buffer, ATP, and substrate.

-

Assay Setup: Add the master mix to the wells of a white 96-well plate. Add the test compounds (inhibitors or activators) to the appropriate wells. Include positive (enzyme only) and negative (no enzyme) controls.

-

Initiate Reaction: Add the diluted recombinant VEGFR-2 kinase to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection: Add the Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and measure the remaining ATP. Incubate at room temperature for 15 minutes.

-

Readout: Measure the luminescence using a microplate reader. A decrease in luminescence compared to the positive control indicates kinase activity (ATP consumption).

Endothelial Cell Migration Assays

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.[15][16][17]

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well plates

-

Endothelial cells (e.g., HUVECs)

-

Serum-free endothelial cell medium

-

VEGF-A165

-

Calcein AM or DAPI stain

Protocol:

-

Preparation: Coat the bottom of the Transwell inserts with an extracellular matrix protein (e.g., gelatin or fibronectin) and allow it to dry.

-

Cell Seeding: Harvest and resuspend endothelial cells in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add serum-free medium containing VEGF-A165 (e.g., 50 ng/mL) to the lower chamber. Use serum-free medium alone as a negative control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM or DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.

This assay measures the collective migration of a sheet of endothelial cells.[18][19]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

6- or 12-well plates

-

P200 pipette tip or a specialized wound-making tool

-

Endothelial cell growth medium with and without VEGF-A165

Protocol:

-

Cell Seeding: Seed endothelial cells in a 6- or 12-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium with or without VEGF-A165.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours using a microscope with a camera.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Endothelial Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[6][20][21]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

96-well plates

-

Endothelial cell growth medium

-

VEGF-A165

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent)

Protocol:

-

Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of VEGF-A165. Include a no-treatment control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[5][22][23][24]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

96-well plates

-

Endothelial cell growth medium

-

VEGF-A165

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU detection antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution

Protocol:

-

Cell Seeding and Treatment: Seed and treat endothelial cells with VEGF-A165 as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA with the fixing/denaturing solution.

-

Detection: Incubate the cells with an HRP-conjugated anti-BrdU antibody.

-

Substrate Reaction: Add TMB substrate and incubate until a color change is observed.

-

Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.

Conclusion

The VEGFR-2 signaling pathway is a complex and tightly regulated network that is fundamental to the process of angiogenesis. A thorough understanding of its molecular mechanisms, quantitative parameters, and the experimental techniques used to study it is crucial for researchers and drug development professionals. This guide provides a foundational resource to facilitate further investigation into this critical pathway and to aid in the development of novel therapeutics targeting angiogenesis-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. VEGF Receptor 2 (D5B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. Chemotactic Migration of Endothelial Cells Towards VEGF-A₁₆₅ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. researchgate.net [researchgate.net]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

In-Depth Pharmacological Profile of VEGFR-2-IN-5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-5 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro efficacy, and relevant experimental protocols. All available quantitative data has been summarized for clarity, and key signaling pathways and experimental workflows are visually represented. Information regarding this compound is primarily derived from patent literature, specifically patent WO2013055780A1, and data available from commercial suppliers. Another closely related compound, identified as "hCA/VEGFR-2-IN-5 (compound 9)," an indolinone phenylsulfonamide, exhibits dual inhibitory activity against carbonic anhydrase (CA) IX/XII and VEGFR-2, and its data is also presented for comparative purposes.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical components of the signaling pathway that drives angiogenesis—the formation of new blood vessels. In normal physiological processes, such as wound healing and embryonic development, this pathway is tightly regulated. However, in the context of cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis. Inhibition of the VEGF/VEGFR-2 pathway is therefore a clinically validated and effective anti-cancer strategy. This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascades.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₅ClN₈ | AbMole BioScience, DC Chemicals |

| Molecular Weight | 400.91 g/mol | AbMole BioScience, DC Chemicals |

| Appearance | Solid | AbMole BioScience |

| Solubility | DMSO: 200 mg/mL (ultrasonic)Water: 100 mg/mL (ultrasonic) | AbMole BioScience |

| SMILES | NCCCNC1=CC=C(NC2=NC=CC(NC3=NNC(C4CC4)=C3)=N2)C=C1.[H]Cl | DC Chemicals |

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of the VEGFR-2 tyrosine kinase. The binding of VEGF to the extracellular domain of VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By occupying the ATP binding pocket, this compound prevents this autophosphorylation, effectively abrogating the downstream signaling and inhibiting the pro-angiogenic effects of VEGF.

In Vitro Pharmacological Data

Quantitative data for this compound is limited. However, data for the closely related "hCA/VEGFR-2-IN-5 (compound 9)" provides valuable insight into its potential activity.

| Compound | Target | IC₅₀ | Cell Line | Assay Type | Source |

| hCA/VEGFR-2-IN-5 (compound 9) | VEGFR-2 | 0.38 µM | - | Enzymatic Assay | TargetMol |

| hCA IX | 40 nM | - | Enzymatic Assay | TargetMol | |

| hCA XII | 3.2 nM | - | Enzymatic Assay | TargetMol | |

| HepG-2 | 8.39 - 16.90 µM | HepG-2 | Antiproliferative Assay | TargetMol | |

| MCF-7 | 8.39 - 16.90 µM | MCF-7 | Antiproliferative Assay | TargetMol |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard assays are employed to characterize VEGFR-2 inhibitors. Below are representative protocols for key in vitro experiments.

VEGFR-2 Kinase Activity Assay (Luminescent)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or test compound)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

96-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Assays for VEGFR-2 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assays for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a critical target in cancer therapy. This document details the underlying principles of common assay formats, provides detailed experimental protocols, and presents data on the inhibitory activities of various compounds.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways.[2][3] These pathways are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] In many types of cancer, the overexpression of growth factor receptors like EGFR can lead to increased VEGF expression and subsequent signaling through VEGFR-2, promoting tumor angiogenesis and growth.[6] Consequently, inhibiting VEGFR-2 kinase activity is a promising therapeutic strategy for cancer treatment.[1][6] In vitro kinase assays are essential tools for the discovery and characterization of small molecule inhibitors that target VEGFR-2.[1]

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK pathways, which collectively regulate the diverse aspects of angiogenesis.[5][7][8]

Caption: Simplified VEGFR-2 signaling cascade.

Principles of In Vitro Kinase Assays for VEGFR-2

In vitro kinase assays for VEGFR-2 are designed to measure the enzymatic activity of the purified VEGFR-2 kinase domain. These assays typically involve combining the kinase, a substrate (often a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1), and ATP in a buffered solution.[9][10] The kinase then transfers a phosphate group from ATP to the substrate. The extent of this reaction can be quantified in several ways, with luminescence-based methods being common for high-throughput screening.

One prevalent method is the ADP-Glo™ Kinase Assay . This assay quantifies the amount of ADP produced during the kinase reaction. In a two-step process, the kinase reaction is first terminated and any remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Another similar approach is the Kinase-Glo™ MAX Assay . This assay measures the amount of ATP remaining in the reaction after the kinase has been allowed to act. The luminescent signal in this case is inversely proportional to the kinase activity.[10]

Experimental Protocols

The following are generalized protocols for performing an in vitro kinase assay for VEGFR-2 inhibition using luminescence-based detection methods.

General Experimental Workflow

The overall process for a typical in vitro kinase assay to screen for inhibitors is outlined below.

Caption: General workflow for an in vitro kinase assay.

Detailed Protocol for a Luminescence-Based VEGFR-2 Kinase Assay

This protocol is a synthesis based on commercially available kits such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.[9][10]

Materials:

-

Recombinant VEGFR-2 kinase (e.g., amino acids 805-1356)

-

5x Kinase Assay Buffer

-

ATP solution (e.g., 500 µM)

-

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test inhibitor compounds

-

Detection reagent (e.g., Kinase-Glo™ MAX or ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare serial dilutions of the test inhibitor. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.[6] For controls, use the same diluent without the inhibitor.

-

-

Assay Plate Setup:

-

Add the diluted test inhibitor or vehicle control to the appropriate wells of a 96-well plate.

-

Prepare a master mixture containing 1x Kinase Assay Buffer, ATP, and the substrate.

-

Add the master mixture to all wells.

-

-

Kinase Reaction:

-

Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the diluted enzyme to all wells except the "blank" or "no enzyme" control.

-

Incubate the plate at 30°C for a specified time, typically 45 minutes.[10]

-

-

Signal Detection:

-

After the incubation, add the detection reagent (e.g., Kinase-Glo™ MAX) to all wells.

-

Incubate at room temperature for approximately 15 minutes to allow the luminescent signal to stabilize.[10]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Subtract the "blank" reading from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation: Inhibitory Activity of Selected Compounds

The following table summarizes the in vitro inhibitory activity (IC50) of various small molecules against VEGFR-2 kinase.

| Compound | VEGFR-2 IC50 | Reference Compound | Reference IC50 | Citation(s) |

| Novel Compounds | ||||

| Compound 11 | 0.192 µM | Sorafenib | 0.082 µM | [11] |

| Compound 10e | 0.241 µM | Sorafenib | 0.082 µM | [11] |

| Compound 13a | 0.258 µM | Sorafenib | 0.082 µM | [11] |

| Compound 23j | 3.7 nM | Sorafenib | 3.12 nM | [12] |

| Compound 23l | 5.8 nM | Sorafenib | 3.12 nM | [12] |

| Compound 6 | 60.83 nM | Sorafenib | 53.65 nM | [13] |

| Compound 10 | 63.61 nM | Sorafenib | 53.65 nM | [13] |

| Compound 7 | 0.340 µM | Sorafenib | 0.588 µM | [14] |

| Known Inhibitors | ||||

| SU10944 | ~0.07 µM | - | - | [15] |

| VH02 | 0.56 µM | - | - | [16] |

Troubleshooting and Considerations

-

Enzyme Stability: VEGFR-2 kinase can be sensitive to freeze-thaw cycles. It is recommended to aliquot the enzyme upon first use and avoid repeated freezing and thawing.[9][10]

-

Solvent Effects: The final concentration of solvents like DMSO should be kept low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity.[6]

-

Assay Linearity: It is important to ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be optimized during assay development.

-

Substrate and ATP Concentration: The concentrations of substrate and ATP can influence the apparent IC50 values of inhibitors, particularly for ATP-competitive compounds. These should be kept consistent and are often set at or near the Km value for ATP.

References

- 1. amsbio.com [amsbio.com]

- 2. assaygenie.com [assaygenie.com]

- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

The ATP-Binding Site of VEGFR-2: A Technical Guide for Researchers and Drug Developers

An In-depth Exploration of the Kinase Domain, Inhibitor Interactions, and Experimental Methodologies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a prime target for anti-cancer drug development. The ATP-binding site within the kinase domain of VEGFR-2 is the primary locus of interaction for a multitude of small molecule inhibitors. A comprehensive understanding of this site is therefore critical for the rational design and development of novel, potent, and selective therapeutic agents. This technical guide provides an in-depth overview of the VEGFR-2 ATP-binding site, details on inhibitor binding, and protocols for key experimental procedures.

The Architecture of the VEGFR-2 ATP-Binding Site

The kinase domain of VEGFR-2 adopts a canonical bilobal structure, comprising a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site is situated in the cleft between these two lobes. This pocket is characterized by several key structural features and amino acid residues that are crucial for ATP binding and the subsequent phosphotransfer reaction.

Key Structural Regions:

-

Hinge Region: This flexible loop connects the N- and C-lobes and forms critical hydrogen bonds with the adenine moiety of ATP.

-

DFG Motif: The Asp-Phe-Gly (DFG) motif, located at the beginning of the activation loop, plays a crucial role in coordinating the magnesium ions essential for catalysis. The conformation of this motif ("DFG-in" for active, "DFG-out" for inactive) dictates the accessibility of a hydrophobic back pocket.

-

Activation Loop (A-loop): This loop in the C-lobe contains key tyrosine residues (Y1054 and Y1059) that undergo autophosphorylation, leading to the activation of the kinase.

-

Hydrophobic Back Pocket: Adjacent to the ATP-binding site, this pocket is accessible in the "DFG-out" conformation and is a key target for Type II inhibitors.

Critical Amino Acid Residues:

Several amino acid residues within the ATP-binding site are instrumental in inhibitor binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is fundamental to structure-based drug design.

| Residue | Location | Role in Binding |

| Cys919 | Hinge Region | Forms a critical hydrogen bond with the hinge-binding moiety of many inhibitors. |

| Glu917 | Hinge Region | Acts as a hydrogen bond acceptor, interacting with the adenine-mimicking portion of inhibitors. |

| Asp1046 | DFG Motif | Coordinates magnesium ions and can form hydrogen bonds with inhibitors, particularly in the DFG-out conformation. |

| Glu885 | αC-helix | Forms a salt bridge with Lys868 in the active "DFG-in" state and can interact with Type II inhibitors in the "DFG-out" state. |

| Lys868 | β3-strand | Forms a salt bridge with Glu885 to stabilize the active conformation; its orientation is critical for ATP binding. |

| Leu840, Val848, Ala866, Val899, Leu1035, Ile1044 | Hydrophobic Pocket | Contribute to the hydrophobic enclosure of the binding site, forming van der Waals interactions with the lipophilic parts of inhibitors. |

Inhibitor Binding Modes and Classification

VEGFR-2 inhibitors are broadly classified based on their interaction with the DFG motif and the conformation of the kinase domain they bind to.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase. They typically occupy the adenine-binding region and form hydrogen bonds with the hinge residues.

-

Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. They occupy the ATP-binding site and extend into the adjacent hydrophobic back pocket created by the outward flip of the phenylalanine residue of the DFG motif. This often leads to higher selectivity compared to Type I inhibitors.

-

Type III (Allosteric) Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activity.

-

Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a reactive residue, often a cysteine, within or near the ATP-binding site.

The binding modes of several well-known VEGFR-2 inhibitors have been elucidated through X-ray crystallography, providing invaluable insights for drug design. For instance, Sorafenib and Sunitinib are Type II inhibitors that exploit the hydrophobic back pocket.[1]

Quantitative Data on VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). A curated summary of publicly available data for selected inhibitors is presented below.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Kd (nM) | PDB Code(s) |

| Sorafenib | II | 90[2] | - | - | 3EWH, 3WZE[1] |

| Sunitinib | II | 80[3] | - | - | 4AGD |

| Pazopanib | I | 30[2] | - | - | - |

| Axitinib | I | 0.2 | - | - | 4AGC[1] |

| Lenvatinib | II | 4 | - | - | 3WZD[1] |

| Cabozantinib | I | 0.035[3] | - | - | - |

| Vandetanib | I | 40[3] | - | - | - |

| Regorafenib | II | 4.2[3] | - | - | - |

| Apatinib | I | 1[3] | - | - | - |

| Brivanib | I | 25[2] | - | - | - |

Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The PDB codes refer to crystal structures of the inhibitor in complex with VEGFR-2.

Experimental Protocols

VEGFR-2 Kinase Activity Assay (Luminescent)

This protocol describes a common method for measuring the kinase activity of VEGFR-2 and the inhibitory effect of test compounds using a luminescence-based ATP detection assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Reaction Setup:

-

Add kinase assay buffer to all wells.

-

Add the test compound or vehicle (DMSO) to the appropriate wells.

-

Add the poly(Glu, Tyr) substrate to all wells except the negative control.

-

Add ATP to all wells to initiate the kinase reaction.

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.

-

Add the luminescent reagent to each well. This reagent depletes the remaining ATP, and the luciferase enzyme in the reagent uses the ATP to generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Crystallography of VEGFR-2 in Complex with an Inhibitor

This protocol provides a general workflow for determining the three-dimensional structure of the VEGFR-2 kinase domain in complex with a small molecule inhibitor.

1. Protein Expression and Purification:

-